2-(4-Methylpyrimidin-5-yl)ethanamine chemical structure and properties
2-(4-Methylpyrimidin-5-yl)ethanamine chemical structure and properties
An In-depth Technical Guide to 2-(4-Methylpyrimidin-5-yl)ethanamine: Structure, Synthesis, and Potential Applications
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3][4][5][6] This guide focuses on a specific, lesser-explored derivative, 2-(4-Methylpyrimidin-5-yl)ethanamine. While direct literature on this particular isomer is sparse, this document will provide a comprehensive technical overview by leveraging established chemical principles and data from structurally analogous compounds. We will delve into its chemical structure, propose a robust synthetic pathway, and explore its potential biological significance and applications in drug discovery.
Chemical Structure and Physicochemical Properties
The fundamental structure of 2-(4-Methylpyrimidin-5-yl)ethanamine comprises a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine group at the 5-position.
Table 1: Physicochemical Properties of 2-(4-Methylpyrimidin-5-yl)ethanamine (Estimated)
| Property | Value | Notes |
| IUPAC Name | 2-(4-Methylpyrimidin-5-yl)ethan-1-amine | |
| CAS Number | Not readily available in public databases | A unique CAS number has not been identified, suggesting it may be a novel or less-common compound. |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Predicted to be a white to yellow solid or oil at room temperature. | Based on similar aminopyrimidine structures. |
| Solubility | Predicted to be soluble in water and polar organic solvents. | The presence of the amine group suggests solubility in aqueous and protic solvents. Its hydrochloride salt would exhibit enhanced water solubility. |
| pKa | Estimated to be in the range of 8-10 for the primary amine. | Typical for primary alkylamines. |
Proposed Synthesis and Purification
A plausible and efficient synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine can be conceptualized in a multi-step process, starting from commercially available precursors. The proposed pathway leverages well-established transformations in heterocyclic chemistry.
Synthetic Workflow
Caption: Proposed synthetic route for 2-(4-Methylpyrimidin-5-yl)ethanamine.
Step-by-Step Synthesis Protocols
Step 1: Synthesis of 2-Chloro-4-methyl-5-nitropyrimidine
This initial step involves the nitration of a commercially available 4-methylpyrimidine derivative. A common starting material is 2-hydroxy-4-methylpyrimidine, which would first be chlorinated. A more direct approach starts with 2-chloro-4-methylpyrimidine.
Protocol:
-
To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-chloro-4-methylpyrimidine.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-methyl-5-nitropyrimidine.
Step 2: Synthesis of 2-(4-Methyl-5-nitropyrimidin-2-yl)acetonitrile
This step introduces the two-carbon side chain via a nucleophilic substitution of the chloro group with a cyanide ion.
Protocol:
-
Dissolve 2-chloro-4-methyl-5-nitropyrimidine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile.
Step 3: Reduction of 2-(4-Methyl-5-nitropyrimidin-2-yl)acetonitrile to 2-(4-Methylpyrimidin-5-yl)ethanamine
The final step involves the reduction of both the nitro and nitrile groups to their respective amines. This can be achieved using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation.
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction [7][8][9][10][11]
-
To a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile in THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash it with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol B: Catalytic Hydrogenation [12][13]
-
Dissolve 2-(4-methyl-5-nitropyrimidin-2-yl)acetonitrile in a suitable solvent such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake or TLC.
-
Once the reaction is complete, filter the catalyst through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
Purification
The crude 2-(4-Methylpyrimidin-5-yl)ethanamine can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small percentage of triethylamine to prevent streaking. Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in ether, which can then be purified by recrystallization.
Potential Biological Activity and Therapeutic Applications
While no specific biological data exists for 2-(4-Methylpyrimidin-5-yl)ethanamine, the broader class of aminopyrimidine derivatives has been extensively studied and shown to possess a wide array of biological activities.
Potential Mechanisms of Action
Pyrimidine derivatives are known to interact with a variety of biological targets. Given its structure, 2-(4-Methylpyrimidin-5-yl)ethanamine could potentially act as:
-
Kinase Inhibitors: The aminopyrimidine scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Antimicrobial Agents: Pyrimidine-based compounds have been developed as antibacterial and antifungal agents, often by inhibiting essential enzymes in microbial metabolic pathways.[1]
-
Antiviral Agents: Several antiviral drugs contain a pyrimidine core, which can interfere with viral replication processes.[4][5]
-
Central Nervous System (CNS) Agents: The structural similarity to neurotransmitters and other CNS-active molecules suggests potential applications in treating neurological disorders.[5]
Caption: Potential mechanisms of action and therapeutic applications.
Experimental Protocols for Biological Evaluation
To assess the biological activity of the newly synthesized 2-(4-Methylpyrimidin-5-yl)ethanamine, a primary screening assay is necessary. A common and informative initial assay for compounds with potential anticancer activity is a kinase inhibition assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for assessing the inhibitory activity of the compound against a specific protein kinase.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2-(4-Methylpyrimidin-5-yl)ethanamine in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare solutions of the target kinase, its specific substrate (e.g., a peptide), and adenosine triphosphate (ATP) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of ADP produced (indicating kinase activity).
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Safety and Handling
Based on the safety data for structurally related aminopyrimidines, 2-(4-Methylpyrimidin-5-yl)ethanamine should be handled with care.
-
Potential Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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